molecular formula C8H9BrClN B13221628 5-(1-Bromoethyl)-2-chloro-3-methylpyridine

5-(1-Bromoethyl)-2-chloro-3-methylpyridine

Cat. No.: B13221628
M. Wt: 234.52 g/mol
InChI Key: IJTMJBBOERIKAE-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-2-chloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromoethyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-2-chloro-3-methylpyridine typically involves the halogenation of a suitable pyridine precursor. One common method is the bromination of 2-chloro-3-methylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-2-chloro-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated pyridine derivatives.

    Reduction: Ethyl-substituted pyridine derivatives.

Scientific Research Applications

5-(1-Bromoethyl)-2-chloro-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-2-chloro-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylpyridine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Bromo-2-chloro-3-methylpyridine: Similar structure but without the ethyl group, affecting its chemical reactivity and applications.

    5-(1-Bromoethyl)-3-methylpyridine: Similar but lacks the chlorine atom, altering its electronic properties and reactivity.

Uniqueness

5-(1-Bromoethyl)-2-chloro-3-methylpyridine is unique due to the combination of the bromoethyl, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

5-(1-bromoethyl)-2-chloro-3-methylpyridine

InChI

InChI=1S/C8H9BrClN/c1-5-3-7(6(2)9)4-11-8(5)10/h3-4,6H,1-2H3

InChI Key

IJTMJBBOERIKAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(C)Br

Origin of Product

United States

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